molecular formula C16H13NO2 B123004 11-acetyl-6H-benzo[b][1]benzazepin-5-one CAS No. 28291-63-6

11-acetyl-6H-benzo[b][1]benzazepin-5-one

Cat. No. B123004
CAS RN: 28291-63-6
M. Wt: 251.28 g/mol
InChI Key: BVFWPQQJWYTKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“11-acetyl-6H-benzobbenzazepin-5-one” is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It is used for research purposes.


Synthesis Analysis

While specific synthesis methods for “11-acetyl-6H-benzobbenzazepin-5-one” were not found, a general method for the synthesis of benzodiazepines has been reported. This method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 /m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .


Chemical Reactions Analysis

Specific chemical reactions involving “11-acetyl-6H-benzobbenzazepin-5-one” were not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “11-acetyl-6H-benzobbenzazepin-5-one” include a molecular weight of 251.28 g/mol and a molecular formula of C16H13NO2 . Additional properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemistry and Biological Activity of Benzazepines

Benzazepines, including derivatives similar to 11-acetyl-6H-benzo[b][1]benzazepin-5-one, have been explored for their diverse biological activities. Kawase et al. (2000) reviewed the structure-activity relationships of 3-benzazepines, noting their cytotoxicity against human leukemia cells and potential as multidrug resistance (MDR) reversers. The study highlights the significance of benzazepines in developing cancer therapies and understanding cellular drug resistance mechanisms Kawase, Saito, & Motohashi, 2000.

Benzoxazepines and Neurological Disorders

Stefaniak and Olszewska (2021) discussed the pharmacological properties of 1,5-benzoxazepine derivatives, emphasizing their potential in treating neurological disorders such as Alzheimer's and Parkinson's disease. This review suggests the relevance of investigating benzazepin-5-one derivatives for their neuroprotective and therapeutic effects in managing neurodegenerative conditions Stefaniak & Olszewska, 2021.

Environmental Detoxification

Shoukat (2020) explored the detoxification potential of lactic acid bacteria against benzo[a]pyrene, a polycyclic aromatic hydrocarbon with carcinogenic properties. Although not directly related to 11-acetyl-6H-benzo[b][1]benzazepin-5-one, this study underlines the importance of research into the removal of toxic compounds from the environment and food, which could extend to similar chemical structures Shoukat, 2020.

properties

IUPAC Name

11-acetyl-6H-benzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11(18)17-14-8-4-2-6-12(14)10-16(19)13-7-3-5-9-15(13)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWPQQJWYTKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345785
Record name 11-acetyl-6H-benzo[b][1]benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-acetyl-6H-benzo[b][1]benzazepin-5-one

CAS RN

28291-63-6
Record name 11-acetyl-6H-benzo[b][1]benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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